
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to the benzaldehyde core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used as a reference standard in the analysis of related pharmaceutical compounds .
Industry: In the industrial sector, Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The cyclopropylmethoxy groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclopropylmethoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl and a methoxy group on the benzaldehyde core.
Uniqueness: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is unique due to the presence of cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .
Properties
CAS No. |
1369817-76-4 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.306 |
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Synonyms |
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


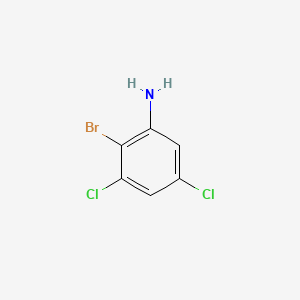
![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)
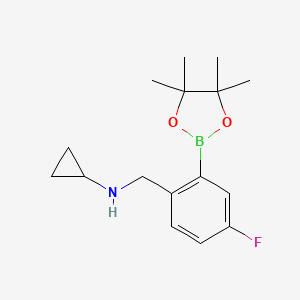
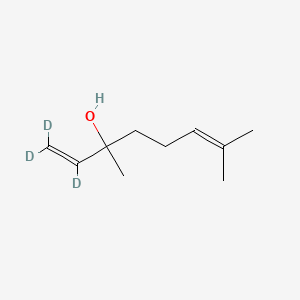
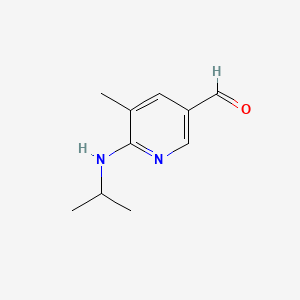
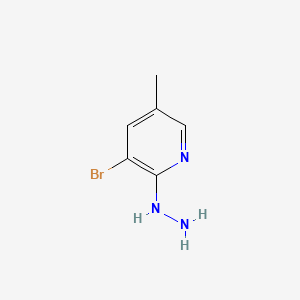
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
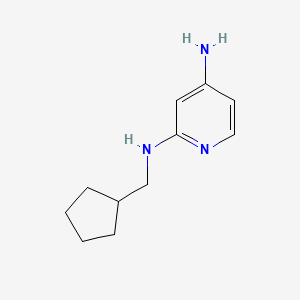


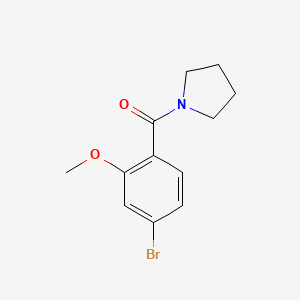
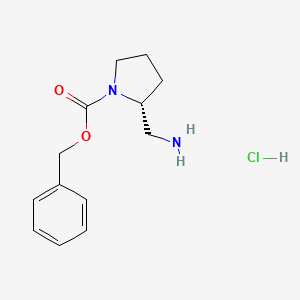
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
